molecular formula C17H20N2O3 B1666992 Bifenazate CAS No. 149877-41-8

Bifenazate

Cat. No.: B1666992
CAS No.: 149877-41-8
M. Wt: 300.35 g/mol
InChI Key: VHLKTXFWDRXILV-UHFFFAOYSA-N
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Description

Bifenazate is an acaricide primarily used for the control of phytophagous mites. It is known for its effectiveness against a wide range of mite species, including spider mites, which are common pests in agricultural settings. This compound is characterized by its low water solubility and volatility, making it less likely to leach into groundwater. It is also known for its rapid action and long-lasting effects .

Mechanism of Action

Target of Action

Bifenazate primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell.

Mode of Action

this compound acts as an inhibitor of the mitochondrial respiratory chain complex III . By inhibiting this complex, this compound disrupts the electron transport chain, leading to a decrease in ATP production. This energy depletion eventually leads to the death of the organism.

Biochemical Pathways

The inhibition of the mitochondrial respiratory chain complex III by this compound affects the oxidative phosphorylation pathway . This pathway is responsible for the majority of ATP production within the cell. Disruption of this pathway leads to energy depletion within the cell, affecting various downstream processes that rely on ATP.

Pharmacokinetics

this compound is a pro-acaricide, which is activated by oxidative desulfurization to the corresponding carbodiimide . It has low solubility in water, with a solubility of 1.52 mg/L at 20°C . It also has a log POW (octanol/water partition coefficient) of 3.5 at 38°C, indicating its lipophilic nature . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of this compound leads to energy depletion within the cell, affecting various downstream processes that rely on ATP. This results in decreased fecundity, longevity, and an increase in the pre-oviposition period in organisms such as the Panonychus citri . Enzymatic tests have shown that activities of enzymes like CAT, POD, CarE are higher in this compound-treated organisms, while SOD and GST activities are lower .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the field, pests are frequently exposed to sublethal or lethal concentrations of pesticides . The concentrations of pesticides may be different in diverse parts of the field, so insect populations are exposed to different concentrations of pesticides . This variability can influence the effectiveness of this compound in controlling pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bifenazate can be synthesized through a series of chemical reactions involving the formation of carbazate esters. One common method involves the reaction of isopropyl chloroformate with 2-(4-methoxyphenyl)hydrazine to form the intermediate isopropyl 2-(4-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with 4-methoxybiphenyl-3-ylamine to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually obtained in the form of a crystalline solid, which is then formulated into various pesticide products .

Chemical Reactions Analysis

Types of Reactions: Bifenazate undergoes several types of chemical reactions, including oxidation, hydrolysis, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form this compound-diazene, which further hydrolyzes to produce methoxy- and hydroxy-biphenyls.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form various biphenyl derivatives.

Major Products:

Scientific Research Applications

Bifenazate has a wide range of applications in scientific research, particularly in the fields of agriculture, biology, and environmental science.

Agriculture:

    Pest Control: this compound is widely used as an acaricide to control mite populations in various crops, including fruits, vegetables, and ornamental plants.

Biology:

Environmental Science:

    Degradation Studies: this compound is used in studies investigating the environmental fate and degradation of pesticides.

Comparison with Similar Compounds

Bifenazate is unique among acaricides due to its specific mode of action and its effectiveness against a broad spectrum of mite species. Similar compounds include:

This compound’s unique combination of rapid action, long-lasting effects, and specific mode of action makes it a valuable tool in mite control and resistance management.

Properties

IUPAC Name

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate
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InChI

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLKTXFWDRXILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032525
Record name Bifenazate
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Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Bifenazate
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Boiling Point

Decomposes at 240 °C
Record name Bifenazate
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Solubility

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C
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Density

1.31 g/cu cm at 25 °C
Record name Bifenazate
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Vapor Pressure

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C
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Color/Form

White crystals, Beige crystalline solid (technical grade)

CAS No.

149877-41-8
Record name Bifenazate
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Record name Bifenazate [ISO]
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Record name Bifenazate
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Record name bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate
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Record name Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester
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Melting Point

123-125 °C
Record name Bifenazate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mode of action of bifenazate?

A1: While initially thought to be a neurotoxin, this compound is now understood to primarily act as a Qo pocket inhibitor of the mitochondrial complex III. [, , ] This means it disrupts the electron transport chain within mitochondria, ultimately leading to cellular energy depletion and death in target organisms.

Q2: What are the downstream effects of this compound's action on mitochondrial complex III?

A3: Inhibiting complex III disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [] This cellular energy depletion and oxidative stress ultimately result in cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H22N4O3, and its molecular weight is 390.43 g/mol. (Information derived from chemical structure databases)

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on biological activity and resistance mechanisms, spectroscopic data like NMR and IR spectra are crucial for structural confirmation. This information can be found in resources like the pesticide database of the National Pesticide Information Center (NPIC).

Q5: Does this compound possess any catalytic properties?

A5: this compound is primarily an acaricide and not known for exhibiting catalytic properties. Its mechanism of action revolves around inhibiting a specific enzyme rather than catalyzing a reaction.

Q6: Have there been any computational studies on this compound?

A6: While the provided papers do not extensively discuss computational studies, these methods can be valuable for understanding this compound's interaction with its target (complex III) at a molecular level. Molecular docking and molecular dynamics simulations could provide insights into binding affinity and potential resistance mechanisms.

Q7: What are the safety considerations and regulations surrounding the use of this compound?

A11: The research highlights the importance of evaluating the dietary risk of this compound and its metabolites. [] Regulatory agencies like the European Food Safety Authority (EFSA) [] set maximum residue levels (MRLs) for this compound in different crops to ensure consumer safety.

Q8: What are the main mechanisms of resistance to this compound in spider mites?

A12: Resistance to this compound in spider mites is primarily associated with mutations in the mitochondrial cytochrome b gene, specifically in the Qo pocket where this compound binds. [, , , , ] The most common mutation reported is G126S. [, , ]

Q9: Does resistance to this compound confer cross-resistance to other acaricides?

A13: Yes, this compound resistance frequently confers cross-resistance to other Qo inhibitors, particularly acequinocyl. [, , ] This emphasizes the importance of understanding cross-resistance patterns for developing effective resistance management strategies.

Q10: Are there any other mechanisms of this compound resistance besides target-site mutations?

A14: While target-site mutations are the primary mechanism, some studies suggest that enhanced detoxification by enzymes like P450 monooxygenases could also play a role in this compound resistance. [, ]

Q11: What is the toxicity profile of this compound to non-target organisms?

A15: Research has focused on assessing the toxicity of this compound to beneficial predatory mites like Phytoseiulus persimilis and Neoseiulus californicus. [, , , , ] While some studies found this compound to be safe at recommended field rates, [, ] others reported negative impacts on predatory mite survival and reproduction, highlighting the importance of careful consideration and potential mitigation strategies when using this compound in integrated pest management programs. []

Q12: What analytical methods are commonly used to detect and quantify this compound and its metabolites in environmental and biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV), diode array (DAD), or tandem mass spectrometry (MS/MS) are widely used to analyze this compound residues. [, , , , ]

Q13: What is the impact of this compound exposure on different life stages of spider mites?

A19: Research suggests that the sensitivity to this compound can vary across different life stages of spider mites. [, , ] Understanding stage-specific susceptibility is crucial for optimizing control strategies and targeting the most vulnerable life stages.

Q14: What is the current status of this compound resistance in different geographical regions?

A20: The provided research highlights the emergence of this compound resistance in various geographical regions, including China, Jordan, and South Korea. [, , , , , ] This emphasizes the need for ongoing monitoring of resistance development and implementation of appropriate resistance management strategies.

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